REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[S:23][CH3:24])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.C1(SC)C=CC=CC=1.FC(F)(F)C(O)=O>>[CH3:24][S:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1
|
Name
|
1-benzyloxycarbonyl-4-(2-methylthiophenyl)piperidine
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)SC
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
EXTRACTION
|
Details
|
Extraction with water, neutralization of the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
with sodium bicarbonate and extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
afforded the crude product
|
Type
|
CUSTOM
|
Details
|
This material was purified by column chromatography
|
Type
|
WASH
|
Details
|
elution with 19:1 dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=CC=C1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |